1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

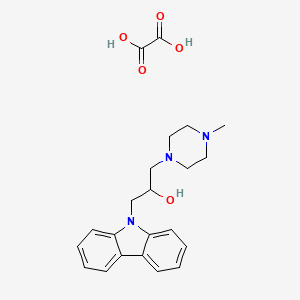

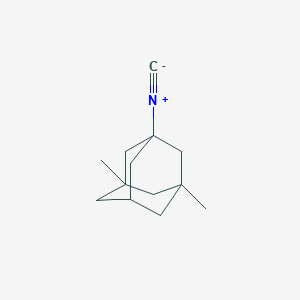

1-(4-Morpholinyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone is a chemical compound with the molecular formula C8H12N4O2S . The SMILES notation for this compound is c1[nH]c(nn1)SCC(=O)N2CCOCC2 .

Molecular Structure Analysis

The molecular structure of 1-(4-Morpholinyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone consists of a morpholine ring attached to a 1,2,4-triazole ring via a sulfanyl ethanone linker . The average mass of this compound is 228.271 Da .科学的研究の応用

Photophysical Characterization and X-Ray Structure

The synthesis and photophysical characterization of compounds related to 1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone have been explored. Studies such as those by Pye et al. (2010) describe palladium(II) acetate-catalyzed synthesis involving novel triazene compounds for photophysical studies. These compounds exhibit luminescence and potential for application in materials science due to their unique optical properties Pye, Fronczek, & Isovitsch, 2010.

Synthesis of Pharmaceutical Compounds

Efforts in pharmaceutical chemistry include the synthesis of potent receptor antagonists, such as the work by Brands et al. (2003), where a stereoselective synthesis of aprepitant, an NK(1) receptor antagonist, was described. This process features unique condensation reactions and highlights the utility of related morpholine derivatives in the synthesis of clinically relevant compounds Brands et al., 2003.

Catalytic and Enantioselective Synthesis

Research by Langdon et al. (2014) and He et al. (2021) on the catalytic and enantioselective synthesis processes emphasizes the role of morpholinone and piperidinone-derived compounds in facilitating chemoselective reactions. These studies contribute to the development of methodologies for synthesizing chiral compounds, which are crucial in medicinal chemistry for creating drugs with high specificity and efficacy Langdon, Wilde, Thai, & Gravel, 2014; He, Wu, Wang, & Zhu, 2021.

Antimicrobial and Antituberculosis Studies

Investigations into the antimicrobial and antituberculosis potential of derivatives have been reported by Chitra et al. (2011) and Khumar et al. (2018). These studies focus on synthesizing heteroarylthioquinoline and pyrazole derivatives, respectively, assessing their in vitro activities against various pathogens, including Mycobacterium tuberculosis. Such research underscores the therapeutic potential of these compounds in treating infectious diseases Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011; Khumar, Ezhilarasi, & Prabha, 2018.

Molecular Docking and Antibacterial Activity

The molecular docking studies and evaluation of antibacterial activity, as performed by Aljohani et al. (2019) and Bhat et al. (2018), represent advanced research into understanding the interaction mechanisms of morpholine derivatives with bacterial proteins and their potential as antibacterial agents. These studies provide insights into designing more effective antimicrobial compounds Aljohani, Said, Lentz, Basar, Albar, Alraqa, & Ali, 2019; Bhat, Al-Omar, Ghabbour, & Naglah, 2018.

特性

IUPAC Name |

1-morpholin-4-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c13-7(12-1-3-14-4-2-12)5-15-8-9-6-10-11-8/h6H,1-5H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOXCEKFXITZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2616071.png)

![1-Benzyl-4-[2-(4-methylpyrazol-1-yl)ethyl]piperazin-2-one](/img/structure/B2616074.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2616076.png)

![5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616077.png)

![ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2616086.png)

![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2616091.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2616093.png)